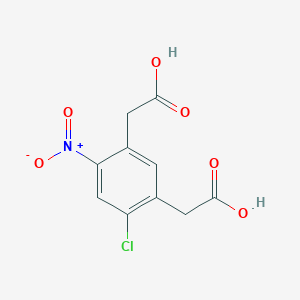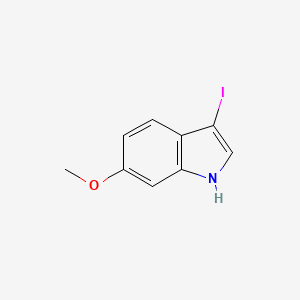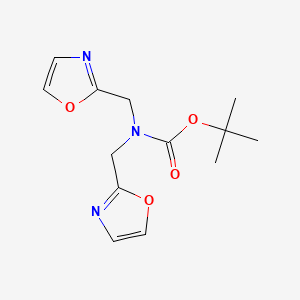
tert-Butyl bis(oxazol-2-ylmethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl bis(oxazol-2-ylmethyl)carbamate: is an organic compound with the molecular formula C13H17N3O4. It is known for its unique structure, which includes two oxazole rings and a tert-butyl carbamate group. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl bis(oxazol-2-ylmethyl)carbamate typically involves the reaction of oxazole derivatives with tert-butyl carbamate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl bis(oxazol-2-ylmethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The oxazole rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler carbamate derivatives .
Aplicaciones Científicas De Investigación
tert-Butyl bis(oxazol-2-ylmethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl bis(oxazol-2-ylmethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The oxazole rings can form hydrogen bonds and other non-covalent interactions with target molecules, leading to changes in their activity. The tert-butyl carbamate group can also participate in covalent bonding, further modulating the compound’s effects .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler compound with a single carbamate group.
Bis(oxazol-2-ylmethyl)amine: Contains two oxazole rings but lacks the tert-butyl carbamate group.
tert-Butyl bis(2-chloroethyl)carbamate: Similar structure but with chloroethyl groups instead of oxazole rings.
Uniqueness
tert-Butyl bis(oxazol-2-ylmethyl)carbamate is unique due to its combination of oxazole rings and a tert-butyl carbamate group. This structure imparts specific reactivity and stability, making it valuable in various applications. Its ability to undergo diverse chemical reactions and form stable complexes with biological molecules sets it apart from similar compounds .
Propiedades
Fórmula molecular |
C13H17N3O4 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
tert-butyl N,N-bis(1,3-oxazol-2-ylmethyl)carbamate |
InChI |
InChI=1S/C13H17N3O4/c1-13(2,3)20-12(17)16(8-10-14-4-6-18-10)9-11-15-5-7-19-11/h4-7H,8-9H2,1-3H3 |
Clave InChI |
PCPRFFPPTPHYQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CC1=NC=CO1)CC2=NC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


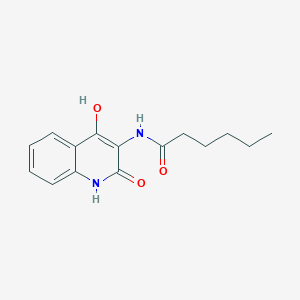

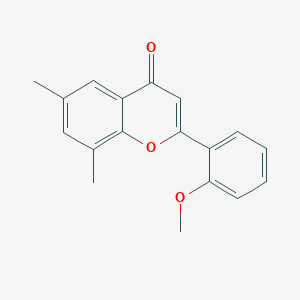
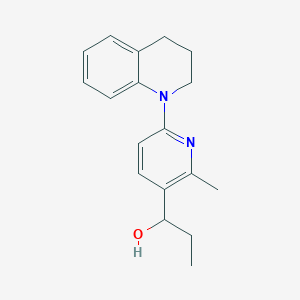
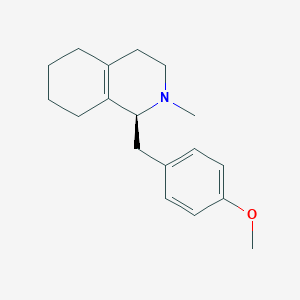

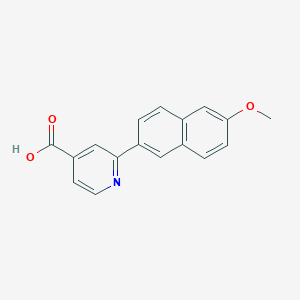


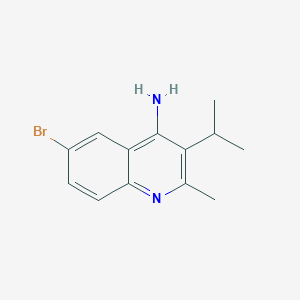

![3-((tert-Butoxycarbonyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11845453.png)
